Methyl 2-methyl-3-oxobutanoate
Description
Overview of β-Keto Esters: Structural Features and Significance
β-Keto esters are organic compounds characterized by a ketone functional group located at the β-carbon relative to an ester group. fiveable.me This arrangement of functional groups imparts unique chemical properties to these molecules, making them highly significant in organic synthesis. fiveable.mefiveable.me
One of the most critical features of β-keto esters is the acidity of the α-hydrogen atoms, the protons on the carbon situated between the two carbonyl groups. These protons are significantly more acidic than those in simple ketones or esters due to the ability of the resulting conjugate base, an enolate ion, to be stabilized by resonance. fiveable.me This resonance delocalizes the negative charge over both carbonyl oxygen atoms, rendering the enolate a stable and potent nucleophile. fiveable.me
This facile enolate formation is central to the synthetic utility of β-keto esters. They are key reactants in a variety of carbon-carbon bond-forming reactions, including the Claisen condensation, which is a fundamental method for their synthesis. fiveable.mefiveable.me Furthermore, they can undergo alkylation and acylation at the α-carbon, as well as intramolecular cyclization reactions to form cyclic compounds. fiveable.mefiveable.me
Another defining characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. acs.orgchemrxiv.org This keto-enol tautomerism can be influenced by factors such as the solvent and the specific structure of the β-keto ester. cdnsciencepub.comsemanticscholar.org The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring, which can influence the molecule's reactivity. semanticscholar.org The ability to manipulate this equilibrium, for instance through the use of light, is an area of active research with potential applications in materials chemistry and photopharmacology. acs.orgchemrxiv.org
The combination of these structural features—the acidic α-hydrogens, the stable enolate, and keto-enol tautomerism—makes β-keto esters versatile building blocks for the synthesis of more complex molecules. fiveable.me They serve as important intermediates in the production of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products. rsc.orgresearchgate.netresearchgate.net
Importance of Methyl 2-methyl-3-oxobutanoate as a Versatile Synthetic Intermediate
This compound, also known as methyl 2-methylacetoacetate, is a specific β-keto ester with a methyl group at the α-position. lookchem.comachemblock.com This substitution precludes it from some of the typical reactions of unsubstituted β-keto esters but opens up other avenues for its use as a versatile synthetic intermediate.
This compound is a key building block in the synthesis of various organic molecules. lookchem.com It is utilized in the pharmaceutical industry for the creation of new drug candidates and in the fragrance industry. lookchem.com Its reactivity allows it to participate in a variety of chemical transformations to produce a wide array of products. lookchem.com For instance, it can be used in condensation reactions with other molecules, such as 3-nitrobenzaldehyde, to form more complex structures.
One of the significant applications of this compound is in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. The asymmetric reduction of the ketone group in this compound and its derivatives is a key step in the synthesis of important chiral building blocks. For example, the asymmetric hydrogenation of a derivative, methyl 2-benzamidomethyl-3-oxobutanoate, is used to produce an intermediate for β-lactam antibiotics. rsc.orgwikipedia.org This reaction can be achieved with high diastereoselectivity and enantioselectivity using catalysts such as ruthenium complexes. rsc.orgrsc.org
Furthermore, biocatalysis using enzymes or whole microbial cells has been explored for the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate, a closely related compound. tandfonline.com Fungi like Penicillium purpurogenum have been shown to reduce this substrate to the corresponding hydroxy esters with high diastereomeric and enantiomeric excess. tandfonline.com More recently, short-chain alcohol dehydrogenases from Burkholderia gladioli have been identified for their potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, highlighting the ongoing search for efficient and selective biocatalysts. researchgate.net
The compound also serves as a precursor in the synthesis of heterocyclic compounds. For example, derivatives of methyl 2-benzoylamino-2-oxobutanoate can be transformed into oxazolo[4,5–c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives through cyclization reactions. clockss.orgresearchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 17094-21-2 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| Boiling Point | 177 °C |
| Flash Point | 62 °C |
| Density | 1.012 g/cm³ |
| Refractive Index | 1.4160 |
Data sourced from various chemical suppliers. lookchem.com
Research Landscape and Emerging Trends
The research landscape surrounding β-keto esters, including this compound, is dynamic and continually evolving. A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. This includes the exploration of novel catalysts, both homogeneous and heterogeneous, to achieve higher yields and selectivity in reactions such as transesterification. rsc.orgucc.ieucc.ie The transesterification of β-keto esters is a crucial transformation for modifying these molecules and is widely used in the production of biodiesel and pharmaceuticals. rsc.orgresearchgate.netucc.ie
A major focus of current research is in the area of asymmetric catalysis. The development of new chiral ligands and catalytic systems for the asymmetric hydrogenation of β-keto esters is a highly active field. wikipedia.orgnih.gov This allows for the synthesis of optically active alcohols, which are valuable chiral building blocks. Palladium-catalyzed reactions of allylic esters of β-keto acids have also opened up new synthetic pathways, expanding the utility of this class of compounds. nih.gov
The use of biocatalysis is another emerging trend. Enzymes and microorganisms are being increasingly employed for the stereoselective transformations of β-keto esters, offering a green and highly selective alternative to traditional chemical methods. tandfonline.comresearchgate.net
Furthermore, research into the fundamental properties of β-keto esters, such as their keto-enol tautomerism, continues to yield new insights. The ability to control this equilibrium using external stimuli like light presents exciting opportunities for the development of novel smart materials and photoswitchable systems. acs.orgchemrxiv.org
The exploration of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis is also gaining traction. nih.gov The unique electronic features of these molecules allow for a rich chemistry, leading to the development of new reaction modes and the efficient creation of stereogenic centers. nih.gov
Table 2: Recent Research Highlights
| Research Area | Key Findings |
|---|---|
| Asymmetric Hydrogenation | Development of robust iridium(III) and ruthenium(II) catalysts for the highly enantioselective hydrogenation of β-keto esters and their derivatives. rsc.orgrsc.orgnih.gov |
| Biocatalysis | Discovery of novel short-chain alcohol dehydrogenases for the dynamic kinetic asymmetric transformation of β-keto ester derivatives. researchgate.net |
| Transesterification | Advancement of milder and more environmentally benign protocols using catalysts like methylboronic acid. ucc.ie |
| Palladium Catalysis | Expansion of β-keto ester chemistry through palladium-catalyzed reactions of their allylic esters, leading to new synthetic methodologies. nih.gov |
| Photocontrol of Tautomerism | Reversible shifting of the keto-enol equilibrium of a β-ketoester using light, opening avenues for new photocontrollable processes. acs.orgchemrxiv.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWZHURUDSPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871972 | |
| Record name | Methyl 2-methyl-3-oxobutanoate | |
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Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17094-21-2 | |
| Record name | Methyl 2-methylacetoacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 2-methylacetoacetate | |
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| Record name | 17094-21-2 | |
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| Record name | Methyl 2-methyl-3-oxobutanoate | |
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| Record name | Methyl 2-methylacetoacetate | |
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Advanced Synthetic Methodologies and Process Optimization
Conventional Synthetic Routes and Mechanistic Considerations
Conventional synthesis of Methyl 2-methyl-3-oxobutanoate is dominated by the alkylation of β-keto esters, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Enolate Alkylation Strategies
The most common approach involves the generation of a nucleophilic enolate from Methyl acetoacetate (B1235776), which is then reacted with an electrophilic methyl source. This process is a specific application of the broader acetoacetic ester synthesis.
The archetypal synthesis begins with the deprotonation of Methyl acetoacetate at the α-carbon (the carbon situated between the two carbonyl groups). This is accomplished using a suitable base, such as sodium methoxide, to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
The outcome of the alkylation is significantly influenced by the choice of base, solvent, and counter-ion, which collectively determine the regioselectivity of the reaction. The enolate of Methyl acetoacetate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom of the enol form. Reaction at the carbon (C-alkylation) yields the desired this compound, while reaction at the oxygen (O-alkylation) results in the formation of an enol ether, an undesired side product.
Several factors dictate the ratio of C- to O-alkylation:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective at solvating the metal cation, leaving a "naked" and highly reactive enolate anion. scribd.com These conditions tend to favor O-alkylation. scribd.com Conversely, less polar solvents such as tetrahydrofuran (B95107) (THF) or polar protic solvents (e.g., ethanol) promote ion pairing and aggregation, which increases the steric hindrance around the oxygen atom, thereby favoring C-alkylation. scribd.com
Metal Cation: The nature of the counter-ion associated with the enolate plays a crucial role. Smaller, "harder" cations like Li⁺ form tight ion pairs with the "hard" oxygen atom of the enolate, effectively blocking it and promoting C-alkylation. Larger, "softer" cations like K⁺ result in looser ion pairs, increasing the reactivity at the oxygen site and favoring O-alkylation.
Alkylating Agent: The electrophile also influences the reaction site. "Soft" electrophiles, such as Methyl iodide, which have a good leaving group (I⁻), preferentially react at the "soft" carbon center, leading to C-alkylation. bath.ac.uk "Hard" electrophiles, like dimethyl sulfate, are more prone to attack the "hard" oxygen atom. scribd.com
Influence of Reaction Conditions on Alkylation of Methyl Acetoacetate Enolate
| Base/Cation | Solvent | Alkylating Agent | Expected Major Product | Rationale |
|---|---|---|---|---|
| Sodium Methoxide (Na⁺) | Methanol (B129727) (Protic) | Methyl Iodide | C-Alkylation | Protic solvent and soft electrophile favor C-alkylation. |
| Lithium Diisopropylamide (Li⁺) | Tetrahydrofuran (THF) | Methyl Iodide | C-Alkylation | Small cation (Li⁺) blocks the oxygen atom, favoring C-alkylation. |
| Potassium tert-butoxide (K⁺) | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfate | O-Alkylation | Large cation (K⁺), polar aprotic solvent, and a hard electrophile all favor O-alkylation. |
| Sodium Hydride (Na⁺) | Dimethylformamide (DMF) | Methyl Iodide | Mixed / O-Alkylation favored | Polar aprotic solvent favors O-alkylation, while the soft electrophile favors C-alkylation, leading to potential mixtures. |
Condensation Reactions in β-Keto Ester Synthesis
The precursor for the alkylation, Methyl acetoacetate, is itself synthesized via a cornerstone reaction in organic chemistry: the Claisen condensation. askthenerd.comucla.edubyjus.comwikipedia.org This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester. ucla.eduwikipedia.org
In the synthesis of Methyl acetoacetate, two molecules of Methyl acetate (B1210297) are treated with a strong base, typically sodium methoxide (NaOCH₃). ucla.edu The mechanism proceeds as follows:
Enolate Formation: The methoxide ion removes an acidic α-proton from a molecule of Methyl acetate to form a resonance-stabilized enolate. wikipedia.orglibretexts.org
Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second Methyl acetate molecule. askthenerd.comlibretexts.org This forms a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as a leaving group. askthenerd.comlibretexts.org
Deprotonation: The product, Methyl acetoacetate, has α-protons that are significantly more acidic than the starting ester. The eliminated methoxide ion rapidly deprotonates the newly formed β-keto ester. This final, essentially irreversible acid-base step drives the reaction to completion. wikipedia.orglibretexts.org
Protonation: A final workup with aqueous acid neutralizes the enolate to yield the final Methyl acetoacetate product. wikipedia.org
Modern and Efficient Synthetic Approaches
While the conventional two-step process (Claisen condensation followed by alkylation) is robust, modern synthetic chemistry seeks to improve efficiency, reduce waste, and streamline procedures through one-pot or tandem reactions.
One-Step Synthetic Protocols
Conceptually, the synthesis of this compound could be achieved in a "one-pot" fashion by combining the Claisen condensation and the alkylation steps. Such a protocol would involve generating the Methyl acetoacetate enolate from Methyl acetate and an excess of a strong base, and then introducing Methyl iodide directly into the reaction mixture to achieve in-situ alkylation before the final acidic workup.
More advanced methods focus on highly selective variations of condensation reactions. For example, the Ti-crossed Claisen condensation allows for the reaction between different esters or between esters and acid chlorides with high selectivity, providing a powerful tool for creating a wide variety of β-keto esters, including those that are α,α-disubstituted. While not a direct one-step synthesis from methyl acetate, these modern methods represent a significant increase in the efficiency and scope of β-keto ester preparation. Other one-pot methods have been developed for synthesizing various β-keto esters from alternative starting materials, such as the reaction of acyl chlorides with sodium ethyl acetoacetate followed by an in-situ deacetylation, demonstrating the ongoing interest in streamlining these syntheses researchgate.net.
Reaction with N-(Hydroxymethyl)benzamide in the Presence of Boron Trifluoride Etherate
A significant advancement in the functionalization of β-keto esters involves the use of Lewis acid catalysts to promote carbon-carbon bond formation. One such method is the amidoalkylation of compounds structurally related to this compound. While direct studies on this compound might be limited, analogous reactions provide a strong precedent for this transformation.
Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid that can activate N-(hydroxymethyl)amides, such as N-(hydroxymethyl)benzamide, to form reactive N-acyliminium ion intermediates. These electrophilic species can then be trapped by nucleophiles, including the enol or enolate form of a β-keto ester like this compound.
The reaction mechanism proceeds through the coordination of the BF₃ to the hydroxyl group of N-(hydroxymethyl)benzamide, facilitating the elimination of a water molecule to generate the N-acyliminium ion. The enol form of this compound then attacks this electrophile, leading to the formation of a new carbon-carbon bond at the α-position of the keto ester. A general and stereoselective approach has been developed for the synthesis of 14-membered cyclic bis-semicarbazones, which utilizes a key step of BF₃-catalyzed amidoalkylation of 2-(trimethylsilyloxy)propene. rsc.org This silyl enol ether serves as an enolate equivalent of acetone, highlighting the feasibility of this methodology with ketone-like structures.
This method is advantageous as it allows for the introduction of a functionalized amide moiety onto the β-keto ester scaffold under relatively mild conditions. The resulting products are highly functionalized and can serve as precursors for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds.
Scalability and Industrial Feasibility Studies
The industrial production of β-keto esters like this compound relies on scalable, cost-effective, and environmentally benign synthetic routes. The classical Claisen condensation, involving the base-catalyzed reaction between two ester molecules, is a common industrial method for producing simpler β-keto esters. For α-substituted β-keto esters, a two-step process of enolate formation followed by alkylation is typically employed.
Key factors influencing the industrial feasibility of these processes include:
Raw Material Costs: The availability and cost of starting materials, such as methyl acetate and a suitable methylating agent, are primary economic drivers.
Reaction Conditions: Industrial processes favor reactions that can be run at or near ambient temperature and pressure to minimize energy consumption and specialized equipment requirements. The use of corrosive or highly reactive reagents like sodium metal or sodium hydride for enolate formation presents handling and safety challenges on a large scale.
Waste Management: The generation of stoichiometric amounts of salt byproducts in traditional base-mediated alkylations is a major environmental concern. Catalytic methods are therefore highly desirable.
Catalyst Selection: For catalytic processes, the cost, efficiency, and recyclability of the catalyst are critical. Boronic acids, for instance, are attractive for large-scale synthesis due to their low toxicity and decomposition into benign boric acid. rsc.org
Transesterification is another important industrial reaction for modifying β-keto esters. rsc.orgresearchgate.net Lipase-catalyzed transesterification offers a mild and selective method for producing a variety of β-keto esters under solvent-free conditions, which is highly advantageous from an environmental and economic perspective. google.com
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, as these compounds are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. Several advanced strategies have been developed to control the stereochemistry at the α- and β-positions.
Dynamic Kinetic Asymmetric Transformation
Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy for converting a racemic mixture of a starting material into a single, enantiomerically pure product in theoretically 100% yield. nih.gov This process combines a rapid in situ racemization of the starting material with a highly stereoselective reaction. For β-keto esters with a stereocenter at the α-position, the acidic α-proton allows for easy racemization under basic or acidic conditions, or through the action of a suitable catalyst.
In the context of this compound, a DyKAT process would typically involve the asymmetric reduction of the ketone functionality. A chiral catalyst, often a transition metal complex with a chiral ligand, selectively reduces one enantiomer of the β-keto ester to the corresponding β-hydroxy ester. Simultaneously, the unreacted enantiomer is rapidly racemized, continuously feeding the catalytic cycle until all of the starting material is converted to the desired chiral product.
The asymmetric hydrogenation of α-alkyl-substituted β-keto esters using ruthenium(II) catalysts with chiral ligands has been shown to be highly effective, affording β-hydroxy esters with high diastereoselectivity and enantioselectivity. researchgate.netacs.org This approach allows for the creation of two adjacent stereocenters with excellent control. DyKAT has also been successfully applied to β-stereogenic-α-keto esters via direct aldolization reactions, demonstrating the versatility of this methodology in creating vicinal stereocenters. nih.govnih.gov
| Catalyst System | Substrate Type | Key Features |
| Ru(II) with Chiral Ligands | α-Alkyl-Substituted β-Keto Esters | High diastereoselectivity and enantioselectivity in asymmetric hydrogenation. |
| Organocatalysts | β-Bromo-α-Keto Esters | DyKAT via direct aldolization to form vicinal stereocenters. |
Biocatalytic Asymmetric Synthesis (e.g., using Short-Chain Alcohol Dehydrogenases)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as short-chain alcohol dehydrogenases (SDRs), can catalyze the stereoselective reduction of ketones with high precision. SDRs from various microorganisms have been successfully employed in the asymmetric synthesis of chiral β-hydroxy esters.
For instance, three robust short-chain alcohol dehydrogenases from Burkholderia gladioli have been identified for their potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate. These enzymes demonstrated high enantio- and diastereoselectivity in the reduction of this β-keto ester, yielding the corresponding optically active β-hydroxy ester. This biocatalytic approach is significant as it represents the first report of recombinant enzymes capable of achieving this specific transformation with such high selectivity.
The use of whole-cell biocatalysts or isolated enzymes provides several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high stereoselectivity, and reduced environmental impact. The cofactor dependency of these enzymes, typically NADH or NADPH, can be addressed by using whole-cell systems where the cofactor is regenerated intracellularly, or by employing in vitro cofactor regeneration systems.
Microbial Reduction Techniques for Enantio- and Diastereoselectivity (e.g., Chlorella species, Klebsiella pneumoniae)
Whole-cell microbial reductions are a practical and efficient method for the stereoselective synthesis of chiral alcohols. Various microorganisms, including algae and bacteria, have been screened for their ability to reduce β-keto esters with high enantio- and diastereoselectivity.
Chlorella species: The microalga Chlorella pyrenoidosa has been shown to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding β-hydroxy ester. Interestingly, this species produces a nearly equimolar mixture of the anti and syn diastereomers. In contrast, Chlorella vulgaris and Chlorella regularis predominantly afford the syn-isomer. This demonstrates that the choice of microbial strain can significantly influence the diastereoselectivity of the reduction.
| Chlorella Strain | Diastereomeric Ratio (anti/syn) |
| C. pyrenoidosa | 53/47 |
| C. vulgaris | Predominantly syn |
| C. regularis | Predominantly syn |
Klebsiella pneumoniae: The bacterium Klebsiella pneumoniae has been identified as a highly efficient biocatalyst for the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate. An enzyme isolated from K. pneumoniae IFO 3319 catalyzes the NADPH-dependent reduction of the β-keto ester to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with excellent stereoselectivity. This particular isomer is a valuable starting material for the synthesis of ferroelectric liquid crystal compounds and other biologically active substances. In a large-scale fermentation, 2 kg of ethyl 2-methyl-3-oxobutanoate was converted to the desired product with 99% diastereomeric excess, >99% enantiomeric excess, and a 99% chemical yield, highlighting the industrial potential of this microbial reduction.
| Microorganism | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| Klebsiella pneumoniae IFO 3319 | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | 99% | >99% |
Synthesis of Related β-Keto Esters and Analogs (e.g., Ethyl 2-methyl-3-oxobutanoate)
The synthetic methodologies described for this compound are generally applicable to the synthesis of its analogs, such as ethyl 2-methyl-3-oxobutanoate and other related β-keto esters. These compounds are often used interchangeably in synthesis, with the choice of ester group depending on the desired properties of the final product or the specific requirements of a subsequent reaction step.
The synthesis of ethyl 2-methyl-3-oxobutanoate can be achieved through similar routes, including the Claisen condensation of ethyl propionate with ethyl acetate, or the alkylation of the enolate of ethyl acetoacetate with a methylating agent. It is commercially available and has been used as a substrate in various chemical and biochemical transformations. For example, it can be purified by silica gel flash column chromatography and distillation before use in sensitive reactions. orgsyn.org
The synthesis of other analogs can be accomplished by varying the starting esters in the Claisen condensation or the alkylating agent in the enolate alkylation step. For instance, the reaction of ketones with ethyl chloroformate in the presence of a base provides a general route to a variety of β-keto esters. nih.gov Furthermore, lipase-catalyzed transesterification allows for the conversion of readily available β-keto esters into a wide range of analogs by simply changing the alcohol reactant. google.com This flexibility is crucial for creating a diverse library of building blocks for drug discovery and materials science.
Reactivity Profiles and Mechanistic Investigations
Fundamental Chemical Transformations
The core reactivity of methyl 2-methyl-3-oxobutanoate involves transformations targeting its primary functional groups: the carbonyl carbon of the ketone, the enolizable α-position, and the ester moiety.
Nucleophilic Addition Reactions at the Carbonyl Carbon
The ketone at the C3 position is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com It readily undergoes addition reactions with a variety of nucleophiles. libretexts.org
One significant challenge in reacting β-keto esters with strong, basic nucleophiles like Grignard reagents is the presence of the acidic α-hydrogen between the two carbonyl groups. Grignard reagents are potent bases and can deprotonate the α-carbon, quenching the reagent and forming a magnesium enolate. stackexchange.com This acid-base reaction often competes with or dominates over nucleophilic addition.
However, under carefully controlled conditions, nucleophilic addition can occur. For instance, the formation of a cyanohydrin involves the addition of a cyanide ion to the ketone's carbonyl carbon. chemistrysteps.comlibretexts.org This reaction is typically performed using a source of cyanide ions, such as KCN or NaCN, with a proton source to form the final cyanohydrin product. libretexts.org The mechanism proceeds via the attack of the cyanide nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. youtube.comyoutube.com
Alkylation Reactions via Enolate Intermediates
The hydrogen atom on the carbon situated between the ketone and ester groups (the α-carbon) is acidic due to the stabilizing effect of both carbonyls on the conjugate base. This allows for the facile generation of a nucleophilic enolate intermediate.
The formation of the enolate is typically achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in a non-protic solvent like tetrahydrofuran (B95107) (THF). The use of a strong base ensures the complete and irreversible deprotonation to form the enolate.
Once formed, this enolate ion can act as a potent nucleophile in SN2 reactions with alkyl halides. This process, known as alkylation, forms a new carbon-carbon bond at the α-position. The reaction is most efficient with primary or methyl halides. Secondary halides react more slowly, while tertiary halides are prone to elimination reactions.
Hydrolysis of the Ester Group
The ester functional group of this compound can be cleaved through hydrolysis under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : When heated with a dilute acid, such as aqueous hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to yield 2-methyl-3-oxobutanoic acid and methanol (B129727). This reaction is reversible, and to drive it to completion, an excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester cleavage is saponification. This involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction produces methanol and the sodium salt of the carboxylic acid (sodium 2-methyl-3-oxobutanoate). The resulting carboxylate is deprotonated and thus unreactive towards nucleophilic attack, making the reaction effectively irreversible. The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.
Specialized and Stereoselective Reactions
Beyond its fundamental reactivity, this compound and its close analogs are valuable substrates in more complex and stereocontrolled transformations, including stereoselective reductions and targeted fluorination reactions.
Stereoselective Reductions of the Keto Group
The reduction of the C3 keto group can lead to the formation of two new stereocenters, resulting in four possible stereoisomers of methyl 3-hydroxy-2-methylbutanoate. Controlling the stereochemical outcome of this reduction is of significant interest. Biocatalysis, using microorganisms or isolated enzymes, has proven to be a highly effective method for achieving high stereoselectivity in the reduction of the analogous ethyl 2-methyl-3-oxobutanoate.
Different microorganisms exhibit distinct stereochemical preferences, allowing for the selective synthesis of specific diastereomers and enantiomers. For example, the bacterium Klebsiella pneumoniae has been shown to reduce the ethyl ester to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with excellent diastereomeric and enantiomeric excess. In contrast, fungi such as Penicillium purpurogenum predominantly yield the anti-(2S, 3S) diastereomer. The alga Chlorella pyrenoidosa produces a nearly equal mixture of anti and syn diastereomers but with high enantiomeric excess for each.
| Microorganism | Substrate | Major Product(s) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee%) |
| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | syn-(2R,3S) | >98% d.e. for syn | >99% |
| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | anti-(2S,3S) & syn-(2S,3R) | 93/7 | 90% (anti), >99% (syn) |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | anti-(2S,3S) & syn-(2S,3R) | 53/47 | 89% (anti), >99% (syn) |
| Chlorella vulgaris | Ethyl 2-methyl-3-oxobutanoate | Predominantly syn isomer | - | - |
| Chlorella regularis | Ethyl 2-methyl-3-oxobutanoate | Predominantly syn isomer | - | - |
Data derived from studies on ethyl 2-methyl-3-oxobutanoate.
Fluorination Reactions
The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. The acidic α-carbon of this compound provides a convenient site for electrophilic fluorination.
The reaction typically proceeds by first generating the enolate of the β-keto ester using a suitable base. This nucleophilic enolate is then treated with an electrophilic fluorine source. A common reagent used for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reagent delivers an electrophilic fluorine atom ("F+") to the α-carbon, resulting in the formation of methyl 2-fluoro-2-methyl-3-oxobutanoate. This method provides a direct route to α-fluorinated β-keto esters, which are valuable building blocks in medicinal and materials chemistry.
Diels-Alder Reactions (e.g., Hetero-Diels-Alder Reactions)
While specific studies detailing the participation of this compound in Diels-Alder reactions are not extensively documented in the reviewed literature, the reactivity of structurally related β-ketoesters in such cycloadditions provides a strong basis for predicting its behavior. β-ketoesters containing unsaturation are known to participate as dienophiles in Diels-Alder reactions. For instance, cyclic α-unsaturated β-ketoesters have been shown to undergo cycloaddition with butadienes to form tetrahydro-1-indanone derivatives. nih.govacs.org
In the context of hetero-Diels-Alder reactions, the carbonyl group of the β-keto functionality could potentially act as a dienophile. This type of reaction, known as an oxo-Diels-Alder reaction, typically involves reaction with a conjugated diene to form a dihydropyran ring. wikipedia.org The reactivity in these reactions is often enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, lowering the energy of the LUMO of the dienophile and accelerating the reaction. Furthermore, inverse-electron-demand hetero-Diels-Alder reactions have been observed for related compounds, such as methyl 2-oxobut-3-enoate, which dimerizes through an unusual hetero-Diels-Alder reaction at room temperature. dtu.dk This suggests that under appropriate conditions, the keto-carbonyl of this compound could engage with an electron-rich diene.
The viability and outcome of such reactions would be influenced by the electronic nature of the diene and any catalysts employed. In a normal-demand Diels-Alder, the dienophile is electron-deficient, while in an inverse-electron-demand scenario, the dienophile is electron-rich. wikipedia.org Given the presence of two electron-withdrawing carbonyl groups, an unsaturated derivative of this compound would be expected to be a reactive dienophile in normal-demand Diels-Alder reactions.
Palladium-Catalyzed Coupling Reactions and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and β-ketoesters are versatile substrates in this context. While specific studies on this compound are not prevalent, the extensive research on the palladium-catalyzed α-arylation of esters and ketones provides significant mechanistic insights applicable to this compound. nih.govorganic-chemistry.org
The α-position of this compound is activated by both the ester and ketone functionalities, making the α-proton acidic and amenable to deprotonation to form an enolate. This enolate can then participate in palladium-catalyzed coupling reactions with aryl halides or triflates. A general catalytic cycle for the α-arylation of a β-ketoester involves the following key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.
Deprotonation/Transmetalation: A base deprotonates the β-ketoester to form an enolate, which then undergoes transmetalation with the palladium(II) complex.
Reductive Elimination: The resulting palladium(II) intermediate, bearing both the aryl group and the enolate, undergoes reductive elimination to form the α-aryl β-ketoester and regenerate the palladium(0) catalyst.
The choice of ligand on the palladium catalyst is crucial for the success of these reactions, influencing both the rate and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov
Recent advances have also demonstrated the palladium-catalyzed β-arylation of α-keto esters, providing access to β-aryl pyruvate (B1213749) derivatives. nih.govsemanticscholar.org This transformation highlights the potential for functionalization at positions other than the α-carbon. Furthermore, palladium-catalyzed β-C-H bond functionalization of ketones and esters has been achieved using cationic palladium complexes, offering a direct method for forming carbon-carbon bonds at the β-position. nih.gov
The following table summarizes representative palladium-catalyzed reactions involving β-ketoester derivatives:
| Reaction Type | Substrate Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| α-Arylation | β-Ketoester | Aryl Bromide | Pd(OAc)₂ / Bulky Phosphine Ligand | α-Aryl-β-ketoester |
| β-Arylation | α-Ketoester | Aryl Bromide | Pd₂(dba)₃ / PᵗBu₃ | β-Aryl-α-ketoester |
| β'-Functionalization | β-Ketoester | Indole | Pd(TFA)₂ | β'-Indolyl-β-ketoester |
Chemoselective Transformations (e.g., Azide (B81097) Attack on Ester vs. Keto)
The presence of two distinct carbonyl functionalities in this compound—an ester and a ketone—presents a challenge and an opportunity for chemoselective transformations. The relative reactivity of these two groups towards a nucleophile, such as an azide ion, will depend on several factors, including the reaction conditions and the nature of the nucleophile.
Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This is due to the electron-donating resonance effect of the oxygen atom in the ester group, which reduces the partial positive charge on the carbonyl carbon. Therefore, under standard conditions, a nucleophile like azide would be expected to preferentially attack the ketone carbonyl.
However, the outcome can be influenced by the use of catalysts. For instance, Lewis acids can coordinate to either the ketone or ester oxygen, enhancing the electrophilicity of the respective carbonyl group. The selectivity of this coordination will depend on the steric and electronic properties of the Lewis acid and the substrate.
While no specific studies on the reaction of this compound with azides were identified in the search results, related transformations provide insights. For example, nickel-catalyzed amidation of β-keto esters occurs at the α-position, suggesting that under certain catalytic conditions, the reactivity of the carbonyl groups can be circumvented in favor of functionalizing the α-carbon. nih.gov
Mechanistic Studies and Reaction Pathway Elucidation
Enolate Stability and Regioselectivity in Alkylation
The alkylation of this compound proceeds through the formation of an enolate intermediate. Due to the presence of two carbonyl groups, the α-proton is particularly acidic and can be readily removed by a suitable base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and both oxygen atoms.
The regioselectivity of enolate formation and subsequent alkylation is a key consideration in the reactions of unsymmetrical ketones. quimicaorganica.org In the case of this compound, deprotonation can theoretically occur at the α-carbon (C2) or at the γ-carbon (C4, the methyl group of the acetyl moiety). However, the acidity of the α-proton is significantly higher due to the inductive and resonance effects of both the ester and ketone carbonyls. Therefore, deprotonation will overwhelmingly occur at the α-position.
Once the enolate is formed, its alkylation with an electrophile (e.g., an alkyl halide) will occur at the α-carbon, as this position is the most nucleophilic. The stability of the enolate can be influenced by factors such as the counterion, the solvent, and the presence of additives. quimicaorganica.org These factors can also affect the rate and efficiency of the alkylation reaction. The formation of either the kinetic or thermodynamic enolate is a critical aspect in the alkylation of ketones. egyankosh.ac.in For this compound, having only one acidic α-proton simplifies this, leading to a single major enolate.
Transition State Characterization in Catalyzed Reactions
In palladium-catalyzed α-arylation reactions, for example, the reductive elimination step is often the rate-determining step. The transition state for this step involves the palladium center, the aryl group, and the enolate. The geometry of this transition state, and therefore its energy, is highly dependent on the steric and electronic properties of the ligands on the palladium. Computational studies on similar systems can elucidate the structure of these transition states and help explain the observed reactivity and selectivity.
In asymmetric catalysis, understanding the transition state is crucial for explaining the origin of enantioselectivity. For instance, in the asymmetric Diels-Alder reaction of unsaturated β-ketoesters catalyzed by chiral ruthenium complexes, the stereochemical outcome is rationalized by the geometry of the catalyst-substrate complex in the transition state. nih.govacs.org The chiral ligands create a specific steric environment that favors the approach of the diene from one face of the dienophile over the other.
Role of Functional Groups in Directing Reactivity
The two carbonyl functional groups in this compound play a pivotal role in directing its reactivity.
Activation of the α-Position: The primary role of the β-dicarbonyl moiety is the activation of the α-carbon. The electron-withdrawing nature of both the ester and ketone groups increases the acidity of the α-proton, facilitating enolate formation. The enolate, in turn, is a potent nucleophile, enabling a wide range of C-C bond-forming reactions at the α-position, such as alkylation and acylation. aklectures.comlibretexts.org
Chelation and Catalyst Binding: The two oxygen atoms of the β-dicarbonyl system can act as a bidentate ligand, chelating to metal centers. This chelation is a key factor in many metal-catalyzed reactions. For example, in palladium-catalyzed reactions, the enolate can bind to the palladium center in a bidentate fashion, influencing the stability of intermediates and the course of the reaction. This directing effect can control the regioselectivity and stereoselectivity of transformations.
Influence on Electrophilic Attack: The electron-withdrawing nature of the carbonyl groups deactivates the molecule towards electrophilic attack at the carbonyl carbons, although they remain susceptible to nucleophilic attack. As discussed previously, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
The methyl group at the α-position also has a significant influence. It provides steric hindrance that can affect the approach of nucleophiles and electrophiles. Additionally, in reactions involving the formation of a chiral center at the α-position, the presence of the methyl group is a key feature. For instance, in the stereoselective trifluoromethylthiolation of related β-ketoesters, the α-methyl group is part of the newly formed quaternary stereocenter. mdpi.com
Electrophilic and Nucleophilic Reactivity of the Keto Ester Moiety
The chemical behavior of this compound is dominated by the interplay of its ketone and ester functional groups. This "keto ester moiety" confers a dual reactivity profile upon the molecule, allowing it to act as both an electrophile at its carbonyl carbons and a nucleophile at the α-carbon. jove.comlibretexts.org
Electrophilic Nature
The carbonyl groups (C=O) in both the ketone and the ester are inherently polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. masterorganicchemistry.com This polarization makes the carbonyl carbons electrophilic, rendering them susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com
Generally, the ketone carbonyl is more electrophilic and thus more reactive toward nucleophiles than the ester carbonyl. pearson.com This is because the lone pair of electrons on the ester's oxygen atom can be delocalized into the carbonyl group, reducing the partial positive charge on the carbonyl carbon. Nucleophilic addition to the ketone is a characteristic reaction, where the hybridization of the carbonyl carbon changes from sp² to sp³ as a new bond is formed with the nucleophile, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Common reactions involving the electrophilic centers of β-keto esters include:
Reduction: The keto group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the keto-carbonyl, forming tertiary alcohols after an acidic workup. khanacademy.orgyoutube.com
Acetal Formation: In the presence of an acid catalyst, the keto group can react with alcohols to form acetals. youtube.com
| Reaction Type | Nucleophile/Reagent | Product Type | Mechanism Highlight |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | β-hydroxy ester | Nucleophilic addition of a hydride ion to the ketone carbonyl. youtube.com |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol | Nucleophilic addition of a carbanion to the ketone carbonyl. youtube.com |
| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin | Nucleophilic addition of a cyanide ion to the ketone carbonyl. masterorganicchemistry.com |
| Acetal Formation | Ethylene glycol, H⁺ catalyst | Cyclic acetal | Acid-catalyzed nucleophilic addition of an alcohol. youtube.com |
Nucleophilic Nature
The most significant aspect of the reactivity of this compound is the acidity of the proton on the α-carbon (the carbon situated between the two carbonyl groups). masterorganicchemistry.comlibretexts.org The presence of two electron-withdrawing carbonyl groups stabilizes the conjugate base (an enolate) that forms upon deprotonation. masterorganicchemistry.comlibretexts.org This stabilization occurs through resonance, where the negative charge is delocalized onto the oxygen atoms of both the keto and ester groups.
This resonance-stabilized enolate is an excellent carbon-based nucleophile. jove.comlibretexts.org It readily reacts with a variety of electrophiles, forming new carbon-carbon bonds at the α-position. This reactivity is the foundation of the acetoacetic ester synthesis, a classical method for preparing substituted ketones. libretexts.orgjove.comlibretexts.org
Key reactions involving the nucleophilic enolate include:
Alkylation: The enolate can attack an alkyl halide in a typical SN2 reaction. masterorganicchemistry.comlibretexts.org This is a highly efficient way to introduce alkyl groups at the α-carbon. Because this compound has only one acidic α-hydrogen, only a single alkyl group can be introduced, leading to the formation of a quaternary carbon center. orgsyn.org
Acylation: The enolate can react with acylating agents like acid chlorides or anhydrides. This reaction results in the formation of a β-dicarbonyl compound. ucalgary.cayoutube.com
| Reaction Type | Base | Electrophile | Product Type | Mechanism Highlight |
|---|---|---|---|---|
| Alkylation | Sodium ethoxide (NaOEt) | Iodomethane (CH₃I) | α,α-dimethyl β-keto ester | SN2 attack by the enolate on the alkyl halide. libretexts.org |
| Alkylation | Sodium ethoxide (NaOEt) | Benzyl bromide (BnBr) | α-benzyl-α-methyl β-keto ester | SN2 attack by the enolate on the alkyl halide. libretexts.org |
| Acylation | Sodium hydride (NaH) | Acetyl chloride (CH₃COCl) | α-acetyl-α-methyl β-keto ester | Nucleophilic acyl substitution at the acid chloride carbonyl. youtube.com |
| Michael Addition | Sodium ethoxide (NaOEt) | Methyl vinyl ketone | 1,5-dicarbonyl compound | Conjugate addition of the enolate to an α,β-unsaturated carbonyl. nih.gov |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. For β-keto esters, DFT is instrumental in understanding their tautomeric equilibrium, conformational preferences, and reactivity.
DFT calculations are crucial for elucidating the mechanisms of organic reactions by modeling the transition states, which are high-energy structures that exist for a fleeting moment between reactants and products. For instance, in the context of β-keto esters, DFT can be used to model the transition states of reactions such as alkylation, hydrolysis, and condensation.
A computational study on the thionation of carbonyl compounds, including esters, using Lawesson's reagent, employed DFT to map out the reaction pathway. The study revealed that the reaction proceeds through a concerted cycloaddition followed by a rate-determining cycloreversion. The calculated energy barriers for the transition states (TS) provided insights into the reactivity differences between various carbonyl compounds. Although Methyl 2-methyl-3-oxobutanoate was not specifically studied, the energetic profile for a generic ester like methyl acetate (B1210297) provides a valuable reference.
Table 1: Calculated Activation Barriers for the Thionation of Carbonyl Compounds
| Reactant | Activation Barrier (TS01, kcal/mol) | Activation Barrier (TS02, kcal/mol) |
|---|---|---|
| Acetaldehyde | 29.7 | - |
| Acetone | 27.9 | - |
| Methyl acetate | 24.5 | - |
| Acetamide | 19.1 | - |
Data adapted from a computational study on the thionation of carbonyl compounds. The table shows the calculated energy barriers for the rate-limiting step.
The properties and reactivity of molecules can be significantly influenced by the solvent. Polarizable Continuum Models (PCM) are a class of implicit solvation models that represent the solvent as a continuous medium with a specific dielectric constant. dtic.mil This approach allows for the calculation of solvation energies and the study of solvent effects on molecular structure and reactivity without the computational expense of explicitly modeling individual solvent molecules. dtic.mil
For a molecule like this compound, which possesses polar carbonyl groups, solvent effects are expected to be significant. PCM can be used in conjunction with DFT to predict how the keto-enol tautomeric equilibrium shifts in different solvents. Generally, polar solvents tend to favor the more polar keto tautomer. A study on methyl acetoacetate (B1235776) showed that while the enol form is favored in the gas phase, the keto form becomes more predominant in polar solvents. acs.org
Table 2: Conceptual Illustration of Solvent Effects on Tautomeric Equilibrium
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer of a β-keto ester |
|---|---|---|
| Gas Phase | 1 | Enol |
| Cyclohexane | 2.0 | Enol |
| Chloroform (B151607) | 4.8 | Keto |
| Acetone | 20.7 | Keto |
| Methanol (B129727) | 32.7 | Keto |
| Water | 80.1 | Keto |
This table illustrates the general trend of solvent polarity on the keto-enol equilibrium of β-keto esters.
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. acs.org This allows for a quantitative description of bonding, charge distribution, and intramolecular interactions.
For this compound, NBO analysis can provide valuable insights into its electronic structure. For example, it can quantify the polarization of the C=O bonds, the hybridization of the atoms, and the extent of delocalization of the lone pairs on the oxygen atoms. In a study of (E)-Methyl 2-anilinomethylene-3-oxobutanoate, NBO analysis was used to investigate hydrogen bonding and the electronic structure. uri.edu The analysis can reveal donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative effects and delocalization.
Table 3: Example of NBO Analysis Output for a C=O Bond
| Bond | Composition | Polarization |
|---|
This is a hypothetical example illustrating the type of information obtained from an NBO analysis of a carbonyl bond, showing atomic contributions and polarization.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Rates
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or reaction rates. These models are often developed using statistical methods like multiple linear regression or machine learning algorithms.
While no specific QSPR models for the reaction rates of this compound were found, the methodology has been applied to related classes of compounds. For instance, a QSPR study on the boiling points of acyclic carbonyl compounds, including esters and ketones, successfully developed predictive models based on constitutional, topological, electrostatic, and quantum chemical descriptors. researchgate.net Such an approach could, in principle, be extended to model the reaction rates of β-keto esters by correlating calculated molecular descriptors with experimentally determined kinetic data for a series of related compounds. Descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices.
In Silico Design and Prediction of Novel Reactivity and Selectivity
In silico design involves the use of computational methods to design new molecules with desired properties or to predict the reactivity and selectivity of existing molecules in novel contexts. This approach can accelerate the discovery of new catalysts, drugs, and materials by reducing the need for extensive experimental screening.
A recent study focused on the design of β-keto esters as potential antibacterial agents by targeting the quorum-sensing system in bacteria. nih.govresearchgate.net In this research, DFT calculations were used to analyze the reactivity of a series of designed β-keto ester analogues. nih.govresearchgate.net Reactivity descriptors such as vertical ionization potential, vertical electron affinity, hardness, and electrophilicity were calculated to assess the compounds' potential to interact with biological nucleophiles. nih.gov This work serves as an excellent example of how computational chemistry can guide the design of new molecules with specific biological activities.
By applying similar in silico design principles, one could explore the potential of this compound and its derivatives in various applications. For instance, by modifying the substituents on the β-keto ester scaffold, it might be possible to tune its reactivity for specific synthetic transformations or to design novel enzyme inhibitors. Computational screening of a virtual library of derivatives could identify promising candidates for further experimental investigation.
Advanced Applications in Organic Synthesis and Drug Discovery
Building Block for Complex Chemical Architectures
The reactivity of Methyl 2-methyl-3-oxobutanoate allows for its incorporation into a variety of intricate molecular frameworks, serving as a cornerstone for the synthesis of natural products and other complex organic molecules.
Synthesis of Indolosesquiterpenes
While direct synthesis of indolosesquiterpenes from this compound is not extensively documented, the closely related α-keto ester, Methyl 2-oxobutanoate (B1229078), serves as a starting material for the synthesis of indole derivatives. This is achieved through the Fischer indolization reaction with arylhydrazines, a process mediated by propylphosphonic anhydride sigmaaldrich.com. This reaction forms the core indole structure, which is a key component of indolosesquiterpenes. The application of this methodology to this compound or its derivatives could provide a potential pathway to this important class of natural products.
Precursor to Carbapenem Intermediates (e.g., Methyl 2-benzamidomethyl-3-oxobutanoate)
This compound is a crucial precursor for the synthesis of carbapenem antibiotics, a class of broad-spectrum β-lactam antibiotics. A key intermediate in this synthesis is Methyl 2-benzamidomethyl-3-oxobutanoate. This intermediate is essential for building the core structure of penems and carbapenems researchgate.net. The synthesis of Methyl 2-benzamidomethyl-3-hydroxybutyrate (MBHB), another critical intermediate, is achieved through the dynamic kinetic asymmetric transformation of Methyl 2-benzamido-methyl-3-oxobutanoate researchgate.net.
| Intermediate | Precursor | Application |
| Methyl 2-benzamidomethyl-3-oxobutanoate | This compound | Synthesis of Carbapenem Antibiotics |
| (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) | Methyl 2-benzamidomethyl-3-oxobutanoate | Key intermediate for 4-aceoxyazetidinone, a building block for penems and carbapenems researchgate.net |
Formation of Fluoroquinoline Derivatives
The quinolone skeleton is a core component of fluoroquinolone antibiotics. The Gould-Jacobs reaction, a classical method for quinoline synthesis, utilizes β-ketoesters. While direct use of this compound is not explicitly detailed, the synthesis of quinolone derivatives from related β-ketoesters is well-established. For instance, (E/Z)-Methyl 2-[(2,1,3-benzoselenadiazol-5-ylamino)methylene]-3-oxobutanoate has been synthesized and utilized in the preparation of selenadiazolo[3,4-f]quinolone derivatives researchgate.net. This highlights the potential of substituted this compound derivatives to act as precursors for novel fluoroquinolone analogues.
Construction of Diverse Heterocyclic Compounds
The reactivity of the dicarbonyl moiety in this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. A prominent example is the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative hilarispublisher.comdergipark.org.tr. Ethyl acetoacetate (B1235776), a close structural analogue, is commonly used for this purpose, suggesting that this compound can be similarly employed to produce substituted pyrazoles researchgate.net.
Furthermore, derivatives of this β-keto ester have been shown to be effective in synthesizing more complex heterocyclic systems. For example, Methyl 2-benzoylamino-2-oxobutanoate can be transformed into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives clockss.org.
| Heterocyclic Core | Starting Material/Derivative | Synthetic Approach |
| Pyrazole | This compound (inferred) | Condensation with hydrazines hilarispublisher.comdergipark.org.tr |
| Oxazolo[4,5-c]quinoline | Methyl 2-benzoylamino-2-oxobutanoate | Cyclization of 3-arylamino-2-benzoylaminobut-2-enoates clockss.org |
| 1H-Imidazole | Methyl 2-benzoylamino-2-oxobutanoate | Cyclization of 3-arylamino-2-benzoylaminobut-2-enoates clockss.org |
Preparation of Stereodefined α,β-Unsaturated Esters
Stereodefined α,β-unsaturated esters are important structural motifs in many biologically active molecules. A general and stereoselective method for their synthesis involves the use of β-keto esters. The anions of β-keto esters can be reacted with diethyl phosphorochloridate to form enol phosphates. These intermediates then undergo coupling reactions with dialkylcuprates to yield β-substituted α,β-unsaturated esters with a high degree of stereoselectivity researchgate.net. This method is applicable to acyclic β-keto esters like this compound, allowing for the controlled synthesis of tri- and tetrasubstituted olefins researchgate.net. Additionally, a highly (E)-stereoselective synthesis of β,β-disubstituted α,β-unsaturated esters has been developed using the related 2-chloroacetoacetate, further demonstrating the utility of this class of compounds in stereocontrolled synthesis nih.govrsc.org.
Role in Pharmaceutical and Agrochemical Development
The versatility of this compound and its derivatives extends to their application in the development of new pharmaceutical and agrochemical agents.
In the pharmaceutical industry, its most significant role is as a precursor to carbapenem antibiotics, as detailed in section 5.1.2. The ability to introduce chirality and build complex molecular scaffolds from this starting material is invaluable in drug discovery and development.
Intermediate in the Synthesis of Drugs and Bioactive Molecules
While direct applications of this compound are specific, structurally related compounds are pivotal in the synthesis of significant pharmaceutical agents. A closely related derivative, Methyl 2-benzamidomethyl-3-oxobutanoate, is a key raw material for producing an essential intermediate for carbapenem antibiotics acs.org. Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of this intermediate is achieved by reacting methyl acetoacetate with N-(hydroxymethyl)benzamide, a process that has been optimized for large-scale production with yields around 68% acs.org.
Furthermore, other complex derivatives of 3-oxobutanoate serve as crucial intermediates in the biosynthesis of natural products. For instance, Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate is a recognized key intermediate in the biosynthetic pathway of tropane alkaloids, such as cocaine, within plants like Erythroxylum coca researchgate.net. The synthesis of this specific intermediate has been developed to support enzymatic studies related to the alkaloid's formation researchgate.net.
Utilization in Peptide Synthesis
The direct incorporation of this compound into the backbone of peptides through standard synthesis protocols is not a commonly documented application. Peptide synthesis primarily involves the sequential coupling of α-amino acids, which are the fundamental building blocks of proteins nih.govejbiotechnology.info. The structure of this compound does not feature the primary or secondary amine group necessary for typical amide bond formation in solid-phase or solution-phase peptide synthesis.
Precursor for Herbicides (e.g., Nonactin)
The macrotetrolide antibiotic Nonactin is a potent bioactive molecule assembled from four molecules of nonactic acid, comprising two (+)-nonactic acid and two (-)-nonactic acid monomers nih.govacs.org. The biosynthetic pathway for nonactic acid in Streptomyces griseus is highly unusual and has been the subject of extensive study nih.gov. Research indicates that the pathway originates from precursors such as succinic acid and proceeds through a series of complex enzymatic steps acs.org. Current scientific literature does not establish this compound as a direct precursor in the natural biosynthesis of nonactic acid or, consequently, of Nonactin nih.govacs.org. The key cyclization step to form the furan ring of nonactic acid is catalyzed by an enzyme known as nonactate synthase on an acyclic precursor nih.gov.
Catalytic Roles in Organic Transformations
The reactivity of this compound and related β-keto esters makes them suitable substrates for various catalytic reactions, enabling the construction of complex molecular architectures.
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While general organocatalytic transformations like Michael additions and cycloadditions are well-established for various substrates, specific examples detailing the use of this compound in such reactions are not extensively documented in recent literature mdpi.commdpi.com. The principles of organocatalysis often involve the activation of substrates through the formation of transient intermediates like enamines or iminium ions, a strategy applicable to β-keto esters. However, detailed research findings focusing specifically on this compound in this context remain a developing area.
Metal-Catalyzed Processes (e.g., Indium(III) Trifluoromethanesulfonate catalysis)
This compound belongs to the class of β-keto esters, which are excellent substrates in metal-catalyzed reactions. Indium(III) trifluoromethanesulfonate (In(OTf)₃) has been identified as a powerful and efficient Lewis acid catalyst for a range of organic transformations researchgate.netorganic-chemistry.orgsigmaaldrich.com.
A notable application is the In(OTf)₃-catalyzed vinylation of β-keto esters using acetylene gas organic-chemistry.org. This method provides an atom-economical route to produce α-vinylated ketoesters, which are valuable synthetic intermediates. The reaction proceeds effectively under solvent-free conditions, often requiring mild heating to 100°C. The addition of molecular sieves can significantly improve yields by scavenging acid and water. This process is robust and tolerates acid-sensitive functional groups, demonstrating high yields for various β-keto ester substrates organic-chemistry.org.
| Substrate (β-Keto Ester) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-methyl-3-oxobutanoate | 5 | 100 | 85 | organic-chemistry.org |
| Methyl 3-oxo-3-phenylpropanoate | 5 | 100 | 95 | organic-chemistry.org |
| Ethyl 3-oxobutanoate | 5 | 100 | 72 | organic-chemistry.org |
| Ethyl 2-chloro-3-oxobutanoate | 5 | 100 | 81 | organic-chemistry.org |
Biological and Biochemical Research Investigations
Substrate in Enzyme-Catalyzed Biotransformations
Methyl 2-methyl-3-oxobutanoate and its structural analogs serve as key substrates in a variety of enzyme-catalyzed reactions. These biotransformations are of significant interest for their ability to produce stereochemically defined molecules, which are valuable as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.
This compound, also known as α-ketoisovalerate, is a substrate for the enzyme 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (also called ketopantoate hydroxymethyltransferase). wikipedia.orgnih.gov This enzyme belongs to the family of transferases that handle one-carbon groups. wikipedia.org It catalyzes the first committed step in the biosynthesis of pantothenic acid (Vitamin B5). ecoliwiki.org The reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to 3-methyl-2-oxobutanoate. This process yields two products: tetrahydrofolate and 2-dehydropantoate (B1214580). wikipedia.org The systematic name for this enzyme class is 5,10-methylenetetrahydrofolate:3-methyl-2-oxobutanoate hydroxymethyltransferase. wikipedia.org
Table 1: Enzymatic Reaction Catalyzed by 3-methyl-2-oxobutanoate hydroxymethyltransferase
| Enzyme | Substrates | Products |
| 3-methyl-2-oxobutanoate hydroxymethyltransferase (EC 2.1.2.11) | 1. 3-methyl-2-oxobutanoate2. 5,10-methylenetetrahydrofolate3. H₂O | 1. 2-dehydropantoate2. Tetrahydrofolate |
Bioreduction by Carbonyl Reductases from Microorganisms
The ketone functional group at the C-3 position of this compound and its derivatives makes it an ideal substrate for bioreduction reactions catalyzed by carbonyl reductases. These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are widely used as biocatalysts for the asymmetric synthesis of chiral alcohols. researchgate.net
For instance, research on the asymmetric reduction of the related compound, ethyl 2-methyl-3-oxobutanoate, using various strains of the microalga Chlorella has demonstrated the production of corresponding chiral hydroxy esters. Chlorella pyrenoidosa was found to reduce the substrate to a mixture of anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters with high enantiomeric excess (ee), 89% and >99% respectively. nih.gov In contrast, Chlorella vulgaris and Chlorella regularis predominantly yielded the syn-isomer. nih.gov
Similarly, alcohol dehydrogenases from Burkholderia gladioli have been identified for their high efficiency in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, a derivative of the target compound. researchgate.net These enzymes facilitate the reduction of the keto group to a hydroxyl group with exceptional enantio- and diastereoselectivity, achieving >99% ee and 98.5% de for the (2S,3R) product. researchgate.net
Table 2: Examples of Bioreduction of this compound Analogs
| Substrate | Microorganism/Enzyme Source | Key Product(s) | Stereoselectivity |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S)-hydroxy estersyn-(2S, 3R)-hydroxy ester | 89% ee>99% ee |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella vulgaris | syn-hydroxy ester | Predominantly syn |
| Methyl 2-benzamido-methyl-3-oxobutanoate | Burkholderia gladioli (short-chain alcohol dehydrogenases) | (2S,3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate | >99% ee, 98.5% de |
Role in Metabolic Pathways and Biochemical Systems
In microorganisms like Escherichia coli, 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a crucial precursor in the biosynthesis of D-pantothenic acid. nih.govnih.gov The pathway begins with the enzymatic action of 3-methyl-2-oxobutanoate hydroxymethyltransferase, which is encoded by the panB gene. nih.gov This enzyme converts 3-methyl-2-oxobutanoate into 2-dehydropantoate, which is subsequently reduced by 2-dehydropantoate 2-reductase to form (R)-pantoate. nih.gov
Metabolic engineering efforts in E. coli have focused on enhancing the production of D-pantothenic acid by manipulating the expression of genes in this pathway. nih.gov This includes editing the genes for 3-methyl-2-oxobutanoate hydroxymethyltransferase (panB) and 2-dehydropantoate 2-reductase (panE) to increase the metabolic flux towards the desired product. nih.gov These studies confirm the compound's essential role as the starting point for this vital metabolic route. nih.govnih.gov
3-methyl-2-oxobutanoate is a branched-chain α-keto acid that is intimately linked to the metabolism of the branched-chain amino acid (BCAA) valine. portlandpress.com It is the direct transamination product of valine. ebi.ac.uk Studies using isolated perfused rat kidneys have shown a dynamic interplay between 3-methyl-2-oxobutanoate and BCAAs. portlandpress.comcore.ac.uk
When the perfusate concentration of 3-methyl-2-oxobutanoate is increased, it leads to a corresponding linear increase in its rate of oxidation and a rise in the perfusate concentration of valine, indicating that the keto acid is readily transaminated back to the amino acid. portlandpress.com Concurrently, this increase causes a significant decrease in the concentrations of isoleucine and leucine, as the available amino groups are utilized for the transamination of 3-methyl-2-oxobutanoate. portlandpress.com This demonstrates that at physiological concentrations, the rate of transamination involving this keto acid can be greater than its rate of oxidation via the branched-chain 2-oxo acid dehydrogenase complex. portlandpress.comcore.ac.uk
Table 3: Effect of Increasing 3-methyl-2-oxobutanoate Concentration on Amino Acid Levels (Isolated Perfused Rat Kidney Model)
| Parameter Change | Observed Effect on Valine | Observed Effect on Isoleucine & Leucine |
| Increased perfusate concentration of 3-methyl-2-oxobutanoate (0 to 1.0 mM) | Rise in perfusate valine concentration | Significant decrease in perfusate concentrations |
Development and Characterization of Biocatalysts for Chiral Synthesis
The asymmetric reduction of this compound and related β-keto esters is a model reaction for the development and characterization of novel biocatalysts for chiral synthesis. researchgate.netnih.gov The goal is to discover or engineer enzymes, such as carbonyl reductases, that can produce chiral alcohols with high yield and stereoselectivity. researchgate.net These chiral products are valuable intermediates for pharmaceuticals. nih.gov
Research in this area involves screening microorganisms for novel enzymes and improving existing ones through protein engineering. researchgate.netresearchgate.net For example, three short-chain alcohol dehydrogenases from Burkholderia gladioli were identified and characterized for their exceptional ability to catalyze the dynamic kinetic asymmetric transformation of a derivative of this compound, providing a highly efficient route to a chiral amino alcohol intermediate. researchgate.net The development of such robust biocatalysts is crucial for creating more sustainable and efficient industrial chemical processes. nih.gov The use of whole-cell biocatalysts, such as with Geotrichum candidum, or isolated enzymes offers versatile strategies for synthesizing key chiral intermediates for various drugs. nih.gov
Applications in Chemoenzymatic Synthesis
The strategic integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful routes to complex chiral molecules. This compound and its close structural analogs serve as valuable prochiral substrates in these processes, particularly for the stereoselective synthesis of chiral hydroxy esters. These products are important building blocks for a variety of pharmaceuticals and other bioactive compounds. The primary application in this context is the asymmetric reduction of the ketone functionality to a secondary alcohol, yielding products with two adjacent chiral centers.
A significant body of research in this area has focused on the ethyl ester analog, ethyl 2-methyl-3-oxobutanoate, due to its ready availability and the extensive investigation of its biotransformations. The principles and types of enzymatic transformations observed with the ethyl ester are directly applicable to this compound.
The enzymatic reduction of the carbonyl group in these β-keto esters is often carried out using whole microbial cells or isolated enzymes, such as alcohol dehydrogenases and carbonyl reductases. These biocatalysts can exhibit high levels of enantio- and diastereoselectivity, providing access to specific stereoisomers of the corresponding 2-methyl-3-hydroxybutanoate products.
One notable example involves the use of short-chain alcohol dehydrogenases from Burkholderia gladioli in the dynamic kinetic asymmetric transformation of a derivative, methyl 2-benzamido-methyl-3-oxobutanoate. This process achieves high enantio- and diastereoselectivity, demonstrating the potential of these enzymes for producing optically active amino alcohol precursors.
Furthermore, various microorganisms have been screened for their ability to reduce ethyl 2-methyl-3-oxobutanoate with varying degrees of stereoselectivity. For instance, studies using the microalga Chlorella pyrenoidosa have demonstrated the formation of both syn and anti diastereomers of the corresponding hydroxy ester with good to excellent enantiomeric excess. tandfonline.comnih.gov The diastereomeric ratio of the product can often be influenced by the choice of microorganism and the reaction conditions.
The following tables summarize representative findings from the chemoenzymatic reduction of ethyl 2-methyl-3-oxobutanoate, which serve as a strong indicator for the expected outcomes with the methyl ester.
Table 1: Diastereoselective Reduction of Ethyl 2-methyl-3-oxobutanoate by Chlorella Species
| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee %) of anti-(2S, 3S) | Enantiomeric Excess (ee %) of syn-(2S, 3R) |
|---|---|---|---|
| Chlorella pyrenoidosa | 53/47 | 89 | >99 |
| Chlorella vulgaris | Predominantly syn | - | - |
| Chlorella regularis | Predominantly syn | - | - |
Data derived from studies on the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate. tandfonline.com
Table 2: Influence of Additives on the Diastereoselectivity of Microbial Reduction of Ethyl 2-methyl-3-oxobutanoate
| Microorganism | Additive | Predominant Product |
|---|---|---|
| Geotrichum candidum | Methyl vinyl ketone | anti-(2S, 3S)-hydroxy ester |
| Endomyces magnusii | Methyl vinyl ketone | anti-(2S, 3S)-hydroxy ester |
| Mucor javanicus | Methyl vinyl ketone | anti-(2S, 3S)-hydroxy ester |
| Baker's Yeast | Methyl vinyl ketone | syn-(2R, 3S)-hydroxy ester |
| Candida tropicalis | Methyl vinyl ketone | syn-(2R, 3S)-hydroxy ester |
Data illustrates how additives can control the stereochemical outcome of the enzymatic reduction of the ethyl ester analog.
These examples highlight the utility of chemoenzymatic approaches in accessing specific stereoisomers of 2-methyl-3-hydroxybutanoates. The high degree of stereocontrol offered by biocatalysts makes this a powerful strategy for the synthesis of chiral building blocks that would be challenging to obtain through purely chemical methods.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2-methyl-3-oxobutanoate |
| Methyl 2-benzamido-methyl-3-oxobutanoate |
| 2-methyl-3-hydroxybutanoate |
Analytical Methodologies for Research and Development
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable tools for probing the molecular structure of methyl 2-methyl-3-oxobutanoate, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. While specific experimental NMR data for this compound is not widely published, theoretical predictions and data from closely related analogs provide valuable insights into its expected spectral features.
For the related compound, methyl 2-hydroxy-2-methyl-3-oxobutanoate , the reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to its different proton environments. chemicalbook.com The hydroxyl proton appears as a singlet at 4.22 ppm, the methyl ester protons resonate as a singlet at 3.77 ppm, the acetyl methyl protons are observed as a singlet at 2.26 ppm, and the C2-methyl protons give a singlet at 1.57 ppm. chemicalbook.com
Similarly, the ¹³C NMR spectrum of this related compound displays characteristic chemical shifts: the ketone carbonyl carbon at 205.0 ppm, the ester carbonyl carbon at 171.6 ppm, the quaternary C2 carbon at 81.1 ppm, the methoxy (B1213986) carbon at 53.4 ppm, the acetyl methyl carbon at 24.3 ppm, and the C2-methyl carbon at 22.0 ppm. chemicalbook.com
Based on the structure of this compound, the expected ¹H NMR and ¹³C NMR spectra would show signals corresponding to the methyl ester group, the acetyl group, the methine group at the C2 position, and the methyl group at the C2 position. The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl groups.
Table 1: Predicted NMR Data for this compound and Analogs
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Methyl (S)-2-Methylbutanoate | ¹H | ~3.6 (OCH₃) | Singlet |
| ~2.4 (CH) | Multiplet | ||
| ~1.1 (CH₃) | Doublet | ||
| ~0.9 (CH₃) | Triplet | ||
| Methyl 2-hydroxy-2-methyl-3-oxobutanoate | ¹H | 4.22 (OH) | Singlet |
| 3.77 (OCH₃) | Singlet | ||
| 2.26 (COCH₃) | Singlet | ||
| 1.57 (C(OH)CH₃) | Singlet | ||
| Methyl 2-hydroxy-2-methyl-3-oxobutanoate | ¹³C | 205.0 (C=O, ketone) | - |
| 171.6 (C=O, ester) | - | ||
| 81.1 (C-OH) | - | ||
| 53.4 (OCH₃) | - | ||
| 24.3 (COCH₃) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ester and ketone carbonyl groups.
The presence of two carbonyl groups, an ester and a ketone, would result in strong absorption peaks in the region of 1700-1750 cm⁻¹. Typically, the ester carbonyl stretch appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1710-1715 cm⁻¹). Additionally, C-H stretching vibrations for the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations for the ester group would appear in the 1000-1300 cm⁻¹ range.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.
A typical GC method would involve a capillary column, such as a dimethylpolysiloxane column, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The oven temperature would be programmed to ensure adequate separation from other volatile components in the sample. While specific retention times are dependent on the exact experimental conditions, GC provides a reliable method for determining the purity of this compound. For instance, a general GC-MS method for analyzing volatile organic compounds might utilize an oven temperature program starting at 45°C and ramping up to 325°C. lcms.cz
High-Performance Liquid Chromatography (HPLC) and LC-MS Analysis
High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and purification of this compound. This technique is particularly useful for less volatile compounds or for preparations that are not suitable for GC analysis.
In a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit UV absorbance. For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). An LC-MS method might employ a mobile phase of water and methanol with ammonium (B1175870) formate (B1220265) and formic acid as additives, using electrospray ionization (ESI) in positive mode. lcms.cz This allows for the determination of the compound's molecular weight and fragmentation pattern, aiding in its identification and characterization.
X-ray Crystallography for Absolute Configuration and Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise coordinates of each atom can be determined.
While the crystal structure of a closely related derivative, (E)-methyl 2-anilinomethylene-3-oxobutanoate, has been determined, there is no publicly available crystal structure for this compound in crystallographic databases. The study of the derivative revealed a non-planar molecular structure stabilized by intramolecular hydrogen bonds. Should a suitable single crystal of this compound be grown, X-ray crystallography could provide unambiguous proof of its molecular structure and conformation in the solid state.
Table 2: Summary of Analytical Methodologies
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| ¹H NMR Spectroscopy | Structural Elucidation | Chemical environment of protons, connectivity |
| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton, functional groups |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of carbonyl (ester, ketone) groups, C-H bonds |
| Gas Chromatography (GC) | Purity Assessment, Separation | Retention time, detection of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Separation | Retention time, quantification |
| LC-MS Analysis | Identification, Structural Confirmation | Molecular weight, fragmentation patterns |
Future Research Directions and Translational Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methodologies is crucial for enhancing the utility of methyl 2-methyl-3-oxobutanoate. Future research will likely focus on discovering novel reaction pathways and more efficient catalytic systems to control reactivity and selectivity.
A significant area of exploration involves the use of advanced transition metal catalysis. For instance, indium(III) tris(trifluoromethanesulfonate) has been shown to be an effective catalyst for the addition of active methylene (B1212753) compounds, such as ethyl 2-methyl-3-oxobutanoate, to unactivated alkynes. orgsyn.org This method provides a simple and efficient route to α-alkenyl carbonyl compounds and can be used to construct quaternary carbon centers, often without the need for a solvent. orgsyn.org Further research into other Lewis acid or transition metal catalysts could unlock new transformations. For example, systems building on palladium catalysis, which are instrumental in various cross-coupling and carbonylation reactions, could be adapted for novel functionalizations of the β-keto ester scaffold. purdue.edubohrium.com
Another promising frontier is the use of rare-earth metal catalysts. A catalytic system of samarium (III) iodide and iodine has been successfully employed for the direct α-hydroxylation of β-dicarbonyl compounds, including the precursor to methyl 2-hydroxy-2-methyl-3-oxobutanoate. chemicalbook.com This reaction proceeds under mild conditions (25 °C) in a tetrahydrofuran (B95107) and water mixture, highlighting a green chemistry approach. chemicalbook.com Expanding the repertoire of lanthanide-based catalysts could lead to highly stereoselective transformations that are currently challenging to achieve.
| Catalyst System | Reactant Type | Product Type | Key Features |
| Indium(III) tris(trifluoromethanesulfonate) | Active methylene compound + Alkyne | α-Alkenyl carbonyl compound | Solvent-free potential, construction of quaternary carbons. orgsyn.org |
| Samarium (III) iodide / Iodine | β-Dicarbonyl compound | α-Hydroxy-β-dicarbonyl compound | Mild conditions, green chemistry approach. chemicalbook.com |
| Transition Metals (e.g., Nickel, Palladium) | Various | Complex molecules | Enables scalable synthesis of complex targets through key bond formations. purdue.edu |
Design and Synthesis of Advanced Functional Derivatives
The core structure of this compound is a template for creating a diverse range of advanced functional derivatives. Future work will focus on designing and synthesizing novel molecules with tailored properties for applications in materials science, pharmaceuticals, and agrochemicals.
One strategy involves using derivatives as key intermediates in the synthesis of complex natural products. For example, the related compound methyl 2-oxobutanoate (B1229078) serves as a starting material for preparing the core structure of phalarine and the neurotoxic sesquiterpenoid (−)-picrotoxinin. sigmaaldrich.com By analogy, derivatives of this compound can be designed as crucial building blocks for other biologically active molecules.
Furthermore, the introduction of reactive functional groups can transform the molecule into a versatile platform for cycloaddition reactions. The oxidation of a related bio-based platform chemical, methyl vinyl glycolate, yields methyl 2-oxobut-3-enoate. dtu.dkdtu.dk This highly functionalized enone acts as a potent dienophile in Diels-Alder reactions with various 1,3-dienes, affording a range of functionalized cyclohexene (B86901) products in good yields. dtu.dkdtu.dk This approach allows for the rapid construction of complex carbocyclic frameworks. Future research could explore the synthesis of analogous α,β-unsaturated derivatives of this compound to participate in similar atom-economical [4+2] cycloadditions.
Expanding Biocatalytic Applications and Enzyme Engineering
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing exceptional stereo- and regioselectivity under mild conditions. The future of this compound chemistry is intrinsically linked to the expansion of biocatalytic methods and the engineering of novel enzymes.
Significant progress has been made in the asymmetric reduction of β-keto esters using whole-cell biocatalysts and isolated enzymes. Organisms like Baker's yeast (Saccharomyces cerevisiae), bacteria, and microalgae such as Chlorella species have demonstrated the ability to reduce ethyl 2-methyl-3-oxobutanoate with varying degrees of diastereoselectivity and enantioselectivity. chemchart.comoup.com For instance, while Chlorella pyrenoidosa produces a nearly 1:1 mixture of anti and syn hydroxy esters, other strains predominantly yield the syn isomer. oup.com
The next wave of innovation will come from enzyme engineering and directed evolution. Researchers have identified specific short-chain alcohol dehydrogenases (ADHs) from bacteria like Burkholderia gladioli that are highly effective in the dynamic kinetic asymmetric transformation of related compounds like methyl 2-benzamido-methyl-3-oxobutanoate. researchgate.net These enzymes can achieve exceptional enantio- and diastereoselectivity (>99% ee, >98% de). researchgate.net Future efforts will focus on:
Enzyme Discovery: Mining genomes for novel oxidoreductases with desired activity towards this compound.
Directed Evolution: Engineering existing enzymes to enhance their stability, substrate scope, and stereoselectivity, creating tailor-made biocatalysts for specific transformations. researchgate.net
Metabolic Engineering: Modifying the metabolic pathways of host organisms like Escherichia coli to efficiently produce valuable chiral alcohols from simple carbon sources by channeling precursors into desired biosynthetic routes. nih.gov
| Biocatalyst | Substrate | Transformation | Key Outcome |
| Chlorella species | Ethyl 2-methyl-3-oxobutanoate | Asymmetric Reduction | Strain-dependent diastereoselectivity. oup.com |
| Baker's Yeast | 2-Methyl-3-oxobutanoate esters | Asymmetric Reduction | Production of chiral hydroxy esters. chemchart.com |
| Alcohol Dehydrogenases (Burkholderia gladioli) | Methyl 2-benzamido-methyl-3-oxobutanoate | Dynamic Kinetic Asymmetric Transformation | High enantio- and diastereoselectivity. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are designed and optimized. For a molecule like this compound, these computational tools can accelerate the discovery of novel synthetic routes and optimal reaction conditions. chemrxiv.org
Future research will leverage ML algorithms to build predictive models from large-scale reaction databases. nih.gov These "global models" can suggest initial reaction conditions (catalysts, solvents, temperature) for new transformations of the target molecule by identifying patterns in similar, previously reported reactions. nih.gov Subsequently, "local models" can be used to fine-tune these parameters for a specific reaction to maximize yield and selectivity, often in conjunction with high-throughput experimentation (HTE) platforms. nih.gov
Sustainable and Green Chemistry Approaches for Production and Transformation
Adherence to the principles of green chemistry is a critical objective for the future of chemical manufacturing. mit.edumlsu.ac.in Research on this compound will increasingly focus on sustainable production methods and environmentally benign transformations.
Key areas of focus include:
Renewable Feedstocks: Developing synthetic routes that begin from biomass-derived platform chemicals instead of petroleum-based sources. rsc.org The synthesis of related molecules from carbohydrates is a step in this direction. dtu.dkdtu.dk
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Cycloaddition reactions are excellent examples of atom-economical transformations. dtu.dkmlsu.ac.in
Use of Catalysis: Prioritizing catalytic reagents over stoichiometric ones to reduce waste and energy consumption. mit.edu Both chemical catalysts and biocatalysts play a vital role in this endeavor.
By embracing these green chemistry principles, the production and subsequent transformation of this compound can be made more economically viable and environmentally responsible, ensuring its long-term value in the chemical industry.
Q & A
Q. What are the key synthetic routes for Methyl 2-methyl-3-oxobutanoate, and how can reaction conditions be optimized?
this compound is commonly synthesized via alkylation or condensation reactions. For example, in a multi-step synthesis, NaH in THF at 0°C is used to deprotonate the ester, followed by nucleophilic addition with allylic iodides (e.g., yielding linear alcohols or acetates) . Optimization involves controlling reaction temperature (e.g., -78°C for stereoselectivity), solvent choice (THF vs. dichloromethane), and stoichiometric ratios of reagents (e.g., NaH and n-BuLi) to minimize side reactions. Purification typically employs flash column chromatography with gradients of ethyl acetate/hexane (10–50%) .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural verification relies on spectroscopic techniques:
- NMR : Key signals include a singlet for the methyl ester group (~3.7 ppm) and a ketone carbonyl peak at ~2.1 ppm for the β-ketoester moiety.
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- MS : Molecular ion peaks at m/z 130.14 (C₆H₁₀O₃) and fragmentation patterns consistent with β-ketoester cleavage .
Q. What are the common impurities in this compound synthesis, and how are they resolved?
Impurities often arise from incomplete alkylation or esterification byproducts. For example, unreacted starting materials (e.g., allylic iodides) or dimerization products may form. Reverse-phase C18 chromatography (acetonitrile/water gradients) effectively separates polar impurities, while silica gel chromatography isolates non-polar byproducts .
Advanced Research Questions
Q. How does this compound participate in stereoselective biocatalytic reductions?
In Marchantia polymorpha cell cultures, the compound is reduced to ethyl 3-hydroxy-2-methylbutanoate with >99% enantiomeric excess (ee) and 92% diastereomeric excess (de) for the anti-isomer. Immobilized cells in calcium alginate enhance stability and reusability. Chiral HPLC with authentic standards confirms (2S,3S) configuration, highlighting the enzyme’s substrate specificity .
Q. What computational methods predict the reactivity of this compound in organocatalytic reactions?
Density functional theory (DFT) studies model transition states for nucleophilic attacks at the β-keto position. Solvent effects (e.g., THF vs. DMF) are analyzed using polarizable continuum models (PCM). QSPR models correlate steric parameters (e.g., Taft constants) with reaction rates in asymmetric aldol reactions .
Q. How do contradictory data on reaction yields arise in its use as a quinoline precursor?
Discrepancies in yields (e.g., 64% vs. 10% for derivatives) stem from solvent/base pairings. Using K₂CO₃ in acetone yields higher conversions (91%) compared to Et₃N in THF due to improved solubility and reduced side reactions. Kinetic studies via in situ IR monitor enolate formation rates .
Q. What role does this compound play in indolosesquiterpene synthesis?
As a key intermediate, it undergoes Claisen condensation with allylic electrophiles to form linear precursors (e.g., S5 and S6). Stereochemical outcomes depend on chelation-controlled enolate formation, confirmed by NOESY NMR and X-ray crystallography of intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
